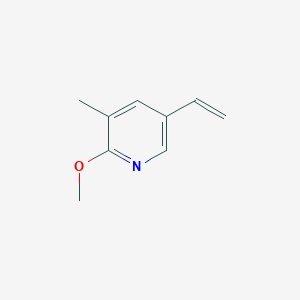
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and methyl acrylate.
Michael Addition: A base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms the intermediate butyl-phloretic ester.
Hydrolysis: The intermediate ester is then hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts such as potassium hydroxide (KOH) can improve the efficiency of the Michael addition step .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Employed in the production of stabilizers for lubricating oils and cutting compounds.
Mécanisme D'action
The antioxidant mechanism of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant. The methoxy group further contributes to the electron-donating capacity of the compound, making it an effective radical scavenger .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A derivative used as a polymer stabilizer.
Uniqueness
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is unique due to its methoxy group, which enhances its electron-donating ability and antioxidant efficiency compared to its hydroxy analogs. This makes it particularly effective in applications requiring robust antioxidant properties.
Propriétés
Formule moléculaire |
C18H28O3 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-(3,5-ditert-butyl-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)20)11-14(16(13)21-7)18(4,5)6/h10-11H,8-9H2,1-7H3,(H,19,20) |
Clé InChI |
OIVMSYQLRZZQDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




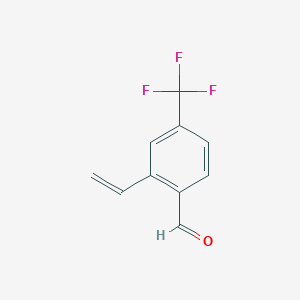

![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)

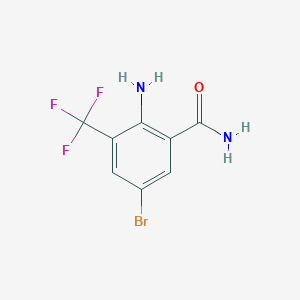
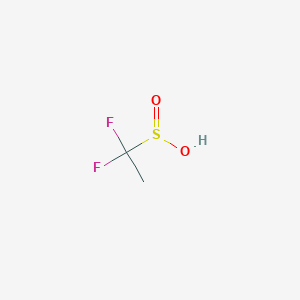


![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
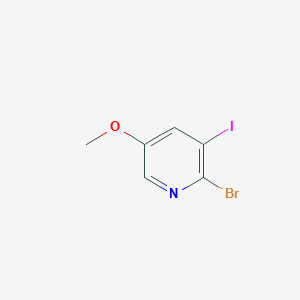
![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
